3-(Di-tert-butylphosphino)propane-1-sulfonic acid

Catalog No.
S771727
CAS No.
1055888-89-5
M.F
C11H25O3PS
M. Wt
268.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Di-tert-butylphosphino)propane-1-sulfonic acid

CAS Number

1055888-89-5

Product Name

3-(Di-tert-butylphosphino)propane-1-sulfonic acid

IUPAC Name

3-ditert-butylphosphanylpropane-1-sulfonic acid

Molecular Formula

C11H25O3PS

Molecular Weight

268.36 g/mol

InChI

InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14)

InChI Key

JPNPRWMRUCIEMN-UHFFFAOYSA-N

SMILES

CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C

Canonical SMILES

CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C

3-(Di-tert-butylphosphino)propane-1-sulfonic acid (CAS: 1055888-89-5), commonly referred to as DTBPPS, is a sterically demanding, electron-rich dialkylphosphine ligand engineered with a sulfonate group to impart aqueous solubility. Unlike traditional trialkylphosphines, it exists as a zwitterionic trialkylphosphonium sulfonate, rendering it indefinitely stable to air and moisture as a free-flowing solid. In industrial procurement and process chemistry, DTBPPS is primarily selected to enable palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—in aqueous or biphasic media. Its combination of steric bulk from the di-tert-butyl groups and water solubility allows for the activation of deactivated aryl chlorides while facilitating the removal of residual palladium to below 3 ppm through simple aqueous washing, making it a highly process-friendly asset for pharmaceutical scale-up [1].

Substituting DTBPPS with standard water-soluble ligands like TPPTS or traditional bulky phosphines like t-Bu3P results in stalled reactions or severe downstream purification bottlenecks. TPPTS, while highly water-soluble, lacks the electron density and steric bulk required to undergo oxidative addition with deactivated aryl chlorides, often leading to stalled reactions or requiring temperatures exceeding 100 °C . Conversely, while t-Bu3P provides the necessary reactivity for difficult substrates, it is highly pyrophoric and completely insoluble in water, mandating strict inert-atmosphere handling and preventing biphasic aqueous catalyst separation. Furthermore, using standard organic-soluble ligands in late-stage active pharmaceutical ingredient (API) synthesis often leaves high levels of residual palladium in the product, necessitating the procurement of expensive silica-thiol metal scavengers or multiple recrystallizations to meet regulatory limits [1]. DTBPPS uniquely bridges this gap by offering the reactivity of a bulky dialkylphosphine with the handling ease and aqueous phase-partitioning of a sulfonate salt.

Air Stability and Handling Simplification vs. t-Bu3P

Traditional bulky dialkylphosphines like t-Bu3P are notorious for their extreme air sensitivity, often requiring glovebox handling or formulation as pyrophoric solutions. In contrast, DTBPPS exists as a zwitterionic phosphonium sulfonate, which protects the phosphorus center from oxidation. Studies demonstrate that DTBPPS can be stored indefinitely in air as a free-flowing solid without degradation, only converting to the active, air-sensitive trialkylphosphine in situ upon exposure to a base under reaction conditions . This fundamental structural difference eliminates the need for specialized inert shipping and storage protocols.

Evidence DimensionOxidative stability and handling requirements
Target Compound DataDTBPPS (Indefinitely stable in air as a solid; no glovebox required)
Comparator Or Baselinet-Bu3P (Pyrophoric; requires strict inert atmosphere)
Quantified DifferenceComplete elimination of inert-atmosphere handling for the free ligand
ConditionsAmbient storage and benchtop handling

Procuring an air-stable solid drastically reduces shipping hazards, storage costs, and the operational complexity of plant-scale reactor charging.

Residual Palladium Clearance in API Scale-Up

In the pharmaceutical scale-up of the ATR inhibitor AZD6738, process chemists required a Suzuki coupling method that minimized palladium carryover into the final product. By switching to the DTBPPS palladium system in an n-butanol/water mixture, the water-soluble nature of the ligand allowed the palladium catalyst to partition heavily into the aqueous phase during workup [1]. This biphasic separation strategy enabled the process to consistently achieve residual palladium levels well below the regulatory threshold via simple aqueous washes, bypassing the need for expensive silica-thiol scavengers required when using traditional organic-soluble ligands [2].

Evidence DimensionResidual Palladium Clearance
Target Compound DataDTBPPS catalyst system (Pd removed via simple aqueous wash)
Comparator Or BaselineStandard organic-soluble phosphines (Require specialized metal scavengers)
Quantified DifferenceAchievement of regulatory-compliant Pd levels (<3 ppm) without solid-phase scavengers
ConditionsBiphasic aqueous/organic workup in kilogram-scale API synthesis

Reduces downstream purification costs and eliminates the need to procure expensive metal scavengers in pharmaceutical manufacturing.

Aqueous Sonogashira Coupling of Deactivated Aryl Chlorides

While standard water-soluble ligands like TPPTS are effective for reactive aryl iodides and bromides, they generally fail to activate deactivated aryl chlorides. DTBPPS overcomes this limitation due to its electron-rich di-tert-butyl groups. Research has shown that DTBPPS provides the first examples of room-temperature Sonogashira coupling of aryl bromides in aqueous solvents, and crucially, enables the coupling of deactivated substrates like 4-chloroanisole with phenylacetylene in water at elevated temperatures . This represents a significant expansion of the aqueous cross-coupling substrate scope compared to traditional sulfonated triarylphosphines.

Evidence DimensionAqueous Sonogashira coupling of 4-chloroanisole
Target Compound DataDTBPPS (Effective activation and coupling in aqueous media)
Comparator Or BaselineTPPTS (Generally inactive for deactivated aryl chlorides under similar conditions)
Quantified DifferenceEnables coupling of deactivated aryl chlorides in water
ConditionsAqueous solvent mixtures, standard bases, 80 °C (for chlorides) or room temperature (for bromides)

Allows buyers to utilize cheaper, more stable aryl chloride starting materials in environmentally friendly aqueous processes.

Late-Stage Pharmaceutical Cross-Coupling

Ideal for Suzuki-Miyaura and Buchwald-Hartwig reactions in API synthesis where strict control of residual heavy metals is required. The water-soluble nature of DTBPPS allows for the extraction of palladium into the aqueous waste stream, consistently achieving <3 ppm residual Pd and streamlining downstream purification[1].

Green Chemistry and Aqueous Biphasic Catalysis

Recommended for industrial processes transitioning away from toxic organic solvents. DTBPPS enables palladium catalysis capable of room-temperature turnover in water or water/alcohol mixtures, allowing for easy phase-separation of the hydrophobic organic products .

Benchtop Catalyst Preparation for Challenging Substrates

Suitable for laboratories and pilot plants that need the reactivity of a bulky, electron-rich dialkylphosphine for activating unreactive aryl chlorides, but require an air-stable solid to avoid the infrastructure costs associated with handling highly pyrophoric liquid ligands like t-Bu3P.

XLogP3

1.1

Dates

Last modified: 08-15-2023

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